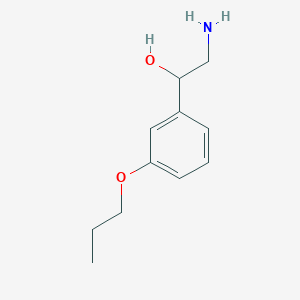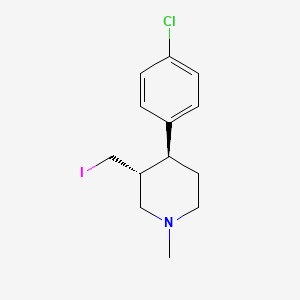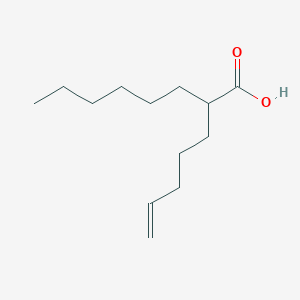![molecular formula C14H19Br2N3O B14210152 Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- CAS No. 832077-32-4](/img/structure/B14210152.png)
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is a chemical compound known for its unique structure and properties. This compound features a morpholine ring substituted with a dibromo-phenyl group and a tert-butyl azo group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound followed by bromination and subsequent morpholine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with biological targets such as enzymes or receptors. The dibromo-phenyl group can also participate in various binding interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine, 4-[2,6-dichloro-4-[(1,1-dimethylethyl)azo]phenyl]
- Morpholine, 4-[2,6-difluoro-4-[(1,1-dimethylethyl)azo]phenyl]
- Morpholine, 4-[2,6-diiodo-4-[(1,1-dimethylethyl)azo]phenyl]
Uniqueness
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is unique due to the presence of dibromo substituents, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Eigenschaften
CAS-Nummer |
832077-32-4 |
|---|---|
Molekularformel |
C14H19Br2N3O |
Molekulargewicht |
405.13 g/mol |
IUPAC-Name |
tert-butyl-(3,5-dibromo-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C14H19Br2N3O/c1-14(2,3)18-17-10-8-11(15)13(12(16)9-10)19-4-6-20-7-5-19/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
XHDDSOAMCDEVJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)

![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)

